2-氨基-1-(4-甲基哌嗪-1-基)-乙酮二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

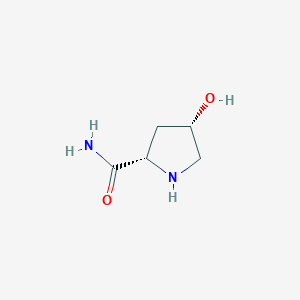

The compound "2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride" is a derivative that falls within the class of piperazine compounds. Piperazine derivatives are known for their wide range of pharmacological activities, including anti-HIV properties. In the context of HIV treatment, these compounds can act as inhibitors of the HIV-1 reverse transcriptase (RT), an enzyme critical for the replication of the virus. The study of such derivatives is crucial for the development of new therapeutic agents against HIV .

Synthesis Analysis

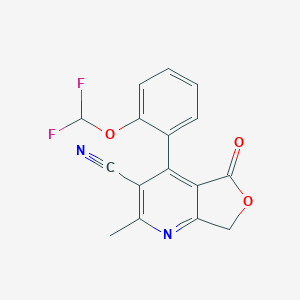

The synthesis of piperazine derivatives, such as the ones mentioned in the provided papers, involves molecular hybridization techniques. This approach combines different pharmacophoric elements to create novel compounds with potential biological activities. In the first study, a series of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were synthesized and characterized. These compounds were designed to inhibit HIV-1 RT and were evaluated for their inhibitory activity. The synthesis process was guided by in-silico studies that predicted the binding affinity and drug-likeness of the compounds .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their interaction with biological targets such as HIV-1 RT. The structure-activity relationship (SAR) studies performed in the first paper aimed to understand how different substitution patterns on the piperazine ring influence the RT inhibitory potency. The analysis of the best scoring pose of compound 7m, for instance, provided insights into its putative binding mode with the wild HIV-1 RT, which is essential for the rational design of more potent inhibitors .

Chemical Reactions Analysis

Piperazine itself is highlighted as an excellent catalyst for the synthesis of various functionalized compounds, including 2-amino-3-cyano-4H-pyrans derivatives. The second paper describes an efficient one-pot synthesis process using piperazine as a catalyst in an aqueous medium. This method boasts several attractive features, such as simplicity, short reaction times, high yields, and the avoidance of column chromatographic separation. The commercial availability and recyclability of piperazine as a catalyst make it an environmentally friendly choice for large-scale synthesis. A rational mechanism for the synthesis was proposed, supported by GC-Mass analysis of trapped intermediates .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride," it can be inferred that the properties of piperazine derivatives are generally influenced by their functional groups and molecular structure. The presence of the piperazine ring, amino groups, and other substituents will affect properties such as solubility, stability, and reactivity. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds, as well as their overall efficacy as drugs .

科学研究应用

DNA 研究和细胞生物学

哌嗪衍生物,如 Hoechst 33258,已知能特异性地强结合于双链 B-DNA 的小沟,对富含 AT 的序列具有特异性。这一特性被用于细胞生物学中的 DNA 染色,通过流式细胞术分析核 DNA 含量值,以及分析植物染色体。此类化合物还可用作放射防护剂和拓扑异构酶抑制剂,表明它们在遗传研究和药物开发中的重要性 (Issar & Kakkar, 2013).

抗菌活性

哌嗪骨架是抗分枝杆菌化合物开发中的重要组成部分,特别是针对结核分枝杆菌,包括多重耐药 (MDR) 和极端耐药 (XDR) 菌株。抗分枝杆菌化合物的综述强调了哌嗪作为药物化学中核心结构的多功能性,突出了其在解决差距和开发更安全、更具选择性和更具成本效益的抗分枝杆菌剂中的作用 (Girase 等人,2020 年).

治疗性药物开发

哌嗪衍生物是设计具有各种治疗用途的药物的组成部分,例如抗精神病药、抗组胺药、抗心绞痛药、抗抑郁药、抗癌药、抗病毒药、心脏保护剂、抗炎药和显像剂。这种多样性凸显了该化合物在药物开发中的潜力,其中轻微的修饰可以显着影响药用潜力 (Rathi 等人,2016 年).

安全和危害

属性

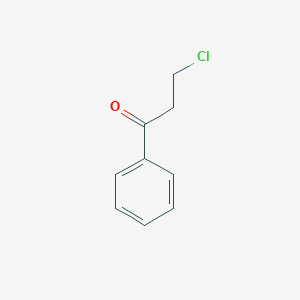

IUPAC Name |

2-amino-1-(4-methylpiperazin-1-yl)ethanone;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.2ClH/c1-9-2-4-10(5-3-9)7(11)6-8;;/h2-6,8H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSSYVVCMQOTDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373398 |

Source

|

| Record name | 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride | |

CAS RN |

146788-11-6 |

Source

|

| Record name | 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 146788-11-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane](/img/structure/B135407.png)

![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B135408.png)

![8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B135414.png)